molecular formula C18H16F3N3O4S B6540571 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1021253-72-4

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B6540571
CAS RN: 1021253-72-4
M. Wt: 427.4 g/mol
InChI Key: JBCZPWHTMNJUTE-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a functional group that is characterized by the SO2NH2 part of its structure . Sulfonamides are known for their use in medicine, particularly as antibiotics. The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Without specific data, we can only predict that the compound’s properties will be influenced by its functional groups .

Scientific Research Applications

Safety and Hazards

As with any chemical compound, handling “N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide” would require proper safety precautions. Direct contact, inhalation, or ingestion could potentially be harmful. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for a compound like this would likely involve further studies to fully understand its properties, potential uses, and mechanisms of action. This could include more in-depth experimental studies or computational modeling .

properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O4S/c19-18(20,21)13-4-6-14(7-5-13)29(26,27)22-10-2-11-24-17(25)9-8-15(23-24)16-3-1-12-28-16/h1,3-9,12,22H,2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCZPWHTMNJUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide

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